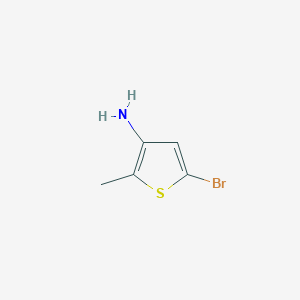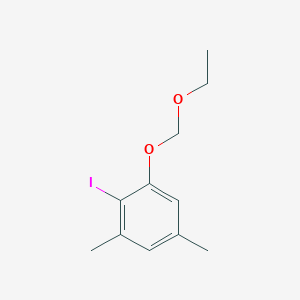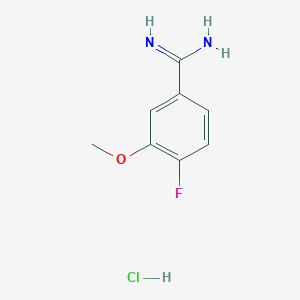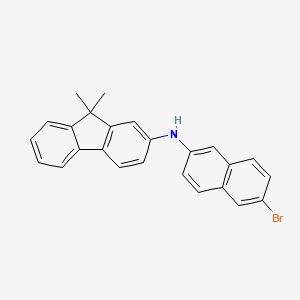![molecular formula C17H38SiSn B13694505 Trimethyl[2-(tributylstannyl)ethenyl]silane CAS No. 72178-98-4](/img/structure/B13694505.png)
Trimethyl[2-(tributylstannyl)ethenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[2-(tributylstannyl)ethenyl]silane is a chemical compound with the molecular formula C17H36SiSn. It is a clear, colorless oil that is sensitive to hydrolysis under neutral conditions. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl[2-(tributylstannyl)ethenyl]silane can be synthesized through a series of chemical reactions involving the coupling of trimethylsilylacetylene with tributyltin chloride. The reaction typically requires a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
化学反応の分析
Types of Reactions
Trimethyl[2-(tributylstannyl)ethenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tributyltin group is replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are often used as catalysts.
Bases: Triethylamine or potassium carbonate are commonly used bases.
Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product is typically an alkyne derivative .
科学的研究の応用
Trimethyl[2-(tributylstannyl)ethenyl]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is used in the synthesis of functionalized acetylenes and other silicon-containing compounds.
Biology and Medicine:
作用機序
The mechanism of action of Trimethyl[2-(tributylstannyl)ethenyl]silane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the trimethylsilylacetylene and another organic molecule. The tributyltin group acts as a leaving group, allowing the reaction to proceed efficiently .
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the tributyltin group. It is used in similar cross-coupling reactions.
Trimethylsilylacetylene: Another related compound used in organic synthesis.
Uniqueness
Trimethyl[2-(tributylstannyl)ethenyl]silane is unique due to the presence of both the trimethylsilyl and tributyltin groups, which allow it to participate in a wider range of chemical reactions compared to its analogs .
特性
CAS番号 |
72178-98-4 |
|---|---|
分子式 |
C17H38SiSn |
分子量 |
389.3 g/mol |
IUPAC名 |
trimethyl(2-tributylstannylethenyl)silane |
InChI |
InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
InChIキー |
JDQLLFOVXMXKNW-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


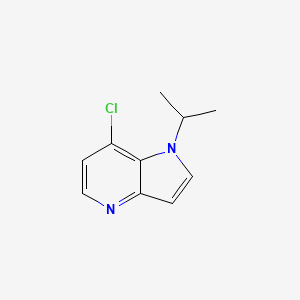
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)

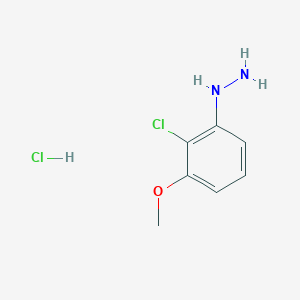
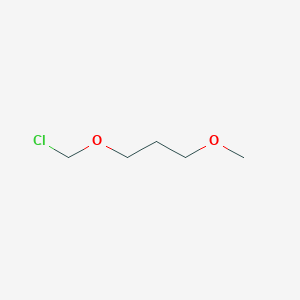
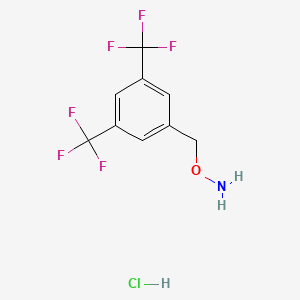
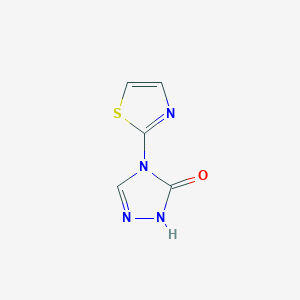
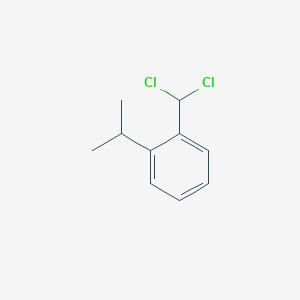
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
